

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Inhibition by WEHI-9625

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## Compound of Interest

Compound Name: WEHI-9625

Cat. No.: B8107645

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## Introduction

**WEHI-9625** is a novel small molecule inhibitor of apoptosis. It functions by specifically targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK.<sup>[1][2][3]</sup> By binding to VDAC2, **WEHI-9625** stabilizes the VDAC2-BAK complex, preventing the conformational changes in BAK that are necessary for the initiation of the intrinsic apoptotic pathway.<sup>[2][4]</sup> This inhibition occurs upstream of mitochondrial outer membrane permeabilization (MOMP), preserving mitochondrial integrity and preventing the release of cytochrome c, thus blocking a key commitment step in apoptosis.<sup>[1]</sup> These application notes provide a detailed protocol for analyzing the inhibitory effect of **WEHI-9625** on apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Data Presentation

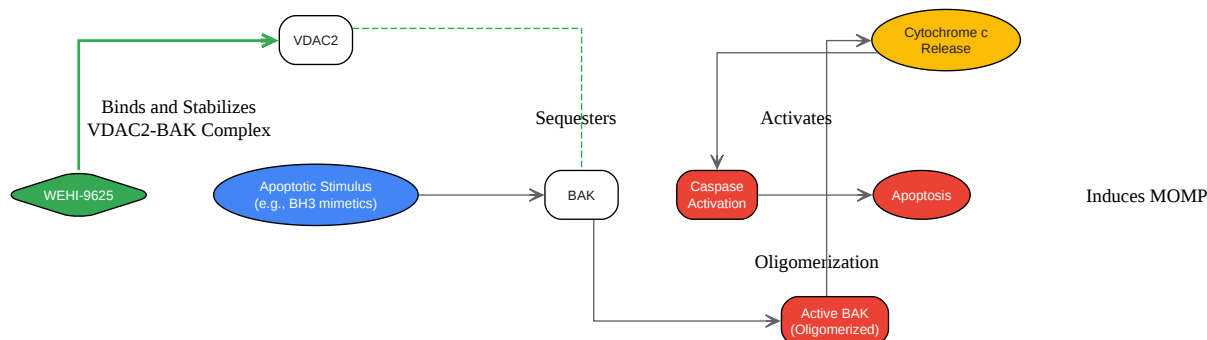
The following table summarizes quantitative data on the effect of **WEHI-9625** on the viability of BAX/VDAC2-deficient Mouse Embryonic Fibroblasts (MEFs) expressing HA-VDAC2. Cells were treated with a combination of BH3 mimetics (10  $\mu$ M S63845 and 0.1  $\mu$ M A1331852) to induce apoptosis, in the presence of increasing concentrations of **WEHI-9625**. Cell viability was assessed by measuring the percentage of Propidium Iodide (PI) negative cells via flow cytometry.

WEHI-9625 Concentration (μM)	Mean Cell Viability (% PI Negative) ± SD
0	45.2 ± 3.1
0.1	62.5 ± 4.5
0.3	78.9 ± 5.2
1	91.3 ± 2.8
3	94.7 ± 1.9
10	95.1 ± 2.3

Data adapted from a study on the role of VDAC2 in BAK-mediated apoptosis. The presented values are illustrative based on published findings.

## Signaling Pathway of WEHI-9625 Action

The following diagram illustrates the molecular mechanism by which **WEHI-9625** inhibits the intrinsic pathway of apoptosis. Under normal conditions, VDAC2 sequesters BAK on the outer mitochondrial membrane. Upon receiving an apoptotic stimulus (e.g., from BH3-only proteins), BAK dissociates from VDAC2, oligomerizes, and forms pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation. **WEHI-9625** binds to VDAC2, stabilizing the VDAC2-BAK interaction and preventing this dissociation, thereby inhibiting apoptosis.



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Caption: **WEHI-9625** inhibits apoptosis by stabilizing the VDAC2-BAK complex.

## Experimental Protocols

### Cell Treatment with **WEHI-9625** and Apoptosis Induction

This protocol describes the treatment of cells with **WEHI-9625** prior to the induction of apoptosis for subsequent flow cytometry analysis.

Materials:

- Cell line of interest (e.g., Mouse Embryonic Fibroblasts)
- Complete cell culture medium
- **WEHI-9625** (stock solution in DMSO)
- Apoptosis-inducing agent (e.g., BH3 mimetics like S63845 and A1331852)
- Phosphate-Buffered Saline (PBS)

- 24-well tissue culture plates

#### Procedure:

- Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
- **WEHI-9625** Treatment: Prepare serial dilutions of **WEHI-9625** in complete culture medium from the stock solution. Aspirate the old medium from the cells and add the medium containing the desired concentrations of **WEHI-9625**. Include a vehicle control (DMSO) at the same concentration as the highest **WEHI-9625** treatment.
- Incubation: Incubate the cells with **WEHI-9625** for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
- Apoptosis Induction: Add the apoptosis-inducing agent(s) directly to the wells containing the **WEHI-9625** and control medium.
- Incubation for Apoptosis: Incubate the cells for the time required to induce a significant level of apoptosis in the control group (e.g., 24-48 hours).[\[5\]](#)
- Cell Harvesting: Following incubation, carefully collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant collected earlier.
- Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS. The cells are now ready for Annexin V and PI staining.

## Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the staining of cells for the detection of apoptosis and necrosis by flow cytometry.[\[6\]](#)[\[7\]](#)

#### Materials:

- Harvested and washed cells

- 1X Annexin V Binding Buffer
- FITC-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- Flow cytometer

#### Procedure:

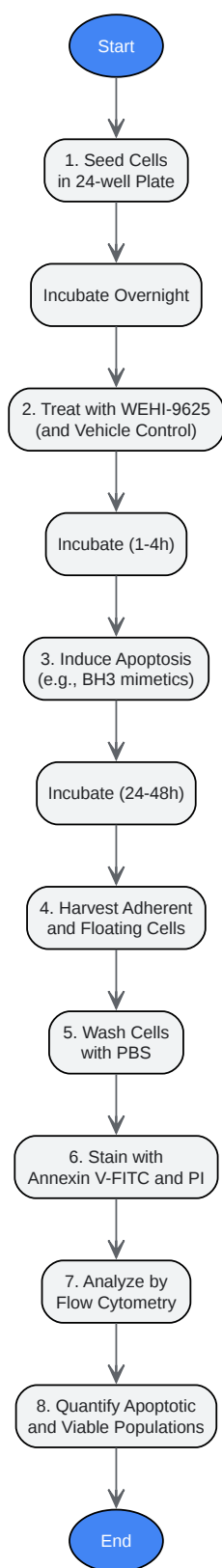
- Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.
- Annexin V Staining: Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of FITC-conjugated Annexin V.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- PI Staining: Add 5  $\mu$ L of PI staining solution to the cell suspension.
- Final Volume Adjustment: Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

#### Data Interpretation:

- Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

## Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the anti-apoptotic activity of **WEHI-9625**.



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Caption: Workflow for **WEHI-9625** apoptosis inhibition analysis.

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